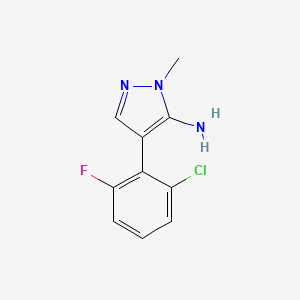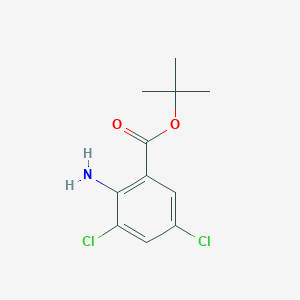
Ethyl 2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dioxobutanoate is an organic compound with the molecular formula C6H8O4. It is an ester derivative of butanoic acid and is characterized by the presence of two oxo groups at the 2 and 4 positions. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2,4-dioxobutanoate can be synthesized through various methods. One common approach involves the acylation of nucleophiles such as alcohols and amines. The reaction typically requires an acylating agent and a catalyst to facilitate the transfer of the acyl group to the nucleophile, resulting in the formation of the desired ester or amide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acylation reactions. The process may include the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
Ethyl 2,4-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Medicine: It is explored for its potential in drug development and as an intermediate in pharmaceutical synthesis.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2,4-dioxobutanoate involves the transfer of its acyl group to nucleophiles. This process is facilitated by the presence of the oxo groups, which make the compound highly reactive. The acylation reaction results in the formation of esters or amides, depending on the nucleophile involved .
Comparaison Avec Des Composés Similaires
- Ethyl 4-phenyl-2,4-dioxobutanoate
- Ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate
- Ethyl benzoylpyruvate
Comparison: Ethyl 2,4-dioxobutanoate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
133510-30-2 |
|---|---|
Formule moléculaire |
C6H8O4 |
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
ethyl 2,4-dioxobutanoate |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)5(8)3-4-7/h4H,2-3H2,1H3 |
Clé InChI |
ZDIFEPHUUQALKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)




![2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13620209.png)








